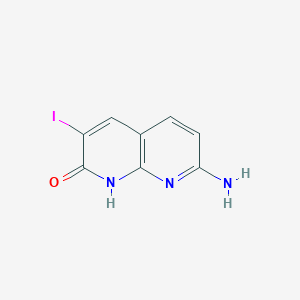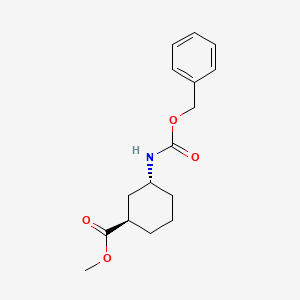![molecular formula C16H15NO4 B11838809 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- CAS No. 56632-95-2](/img/structure/B11838809.png)
6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- is a chemical compound known for its significant biological activities. It is a β2-adrenergic receptor agonist, which means it can bind to and activate β2-adrenergic receptors, leading to various physiological effects . This compound also exhibits anti-inflammatory properties by inhibiting the production of nitric oxide in certain cell types .
Métodos De Preparación
The synthesis of 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- involves several steps. One common synthetic route includes the reduction of a precursor compound followed by a series of chemical reactions to introduce the desired functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Análisis De Reacciones Químicas
6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroquinone derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to modulate β2-adrenergic receptors makes it useful in studying receptor-ligand interactions and signal transduction pathways.
Medicine: Its anti-inflammatory properties are of interest in the development of new therapeutic agents for inflammatory diseases.
Industry: The compound can be used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- involves its binding to β2-adrenergic receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular events that result in physiological responses such as muscle relaxation and anti-inflammatory effects . The molecular targets include the β2-adrenergic receptors, and the pathways involved are primarily related to cyclic AMP (cAMP) signaling .
Comparación Con Compuestos Similares
Similar compounds to 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- include other β2-adrenergic receptor agonists and catecholamine derivatives. Some examples are:
Isoproterenol: A synthetic catecholamine and β2-adrenergic receptor agonist.
Salbutamol: Another β2-adrenergic receptor agonist commonly used in asthma treatment.
Dopamine: A naturally occurring catecholamine with various physiological roles.
What sets 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- apart is its unique structure, which allows it to exhibit both β2-adrenergic receptor agonist activity and anti-inflammatory properties .
Propiedades
Número CAS |
56632-95-2 |
|---|---|
Fórmula molecular |
C16H15NO4 |
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H15NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,18-21H,3-5H2 |
Clave InChI |
KSDGTGRBKWQATG-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11838735.png)
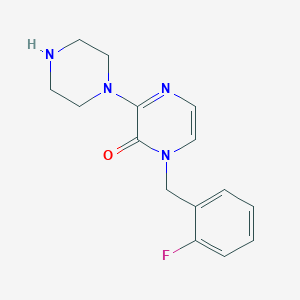
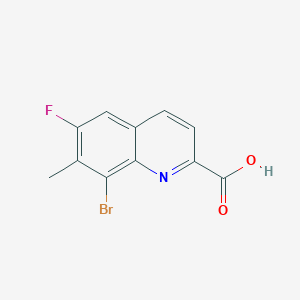
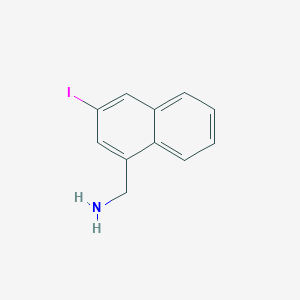
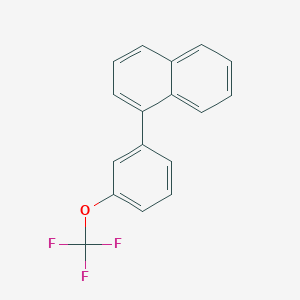

![N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]-3-methylbutanamide](/img/structure/B11838776.png)

